molecular formula C7H16O3 B162616 1,1,3-Trimethoxybutane CAS No. 10138-89-3

1,1,3-Trimethoxybutane

Cat. No.: B162616
CAS No.: 10138-89-3
M. Wt: 148.2 g/mol
InChI Key: OMAKZNALRADTRX-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxybutane is an organic compound with the molecular formula C7H16O3. This compound is a colorless liquid with a boiling point of approximately 157°C . It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

1,1,3-Trimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of methoxyethene with 1,1-dimethoxyethane in the presence of boron trifluoride diethyl etherate as a catalyst . The reaction is typically carried out in dichloromethane at a temperature of -78°C for about 4 hours . Industrial production methods may vary, but they generally follow similar principles of using appropriate catalysts and reaction conditions to achieve high yields.

Chemical Reactions Analysis

1,1,3-Trimethoxybutane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,3-Trimethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3-Trimethoxybutane exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The molecular targets and pathways involved vary based on the specific reaction or application. For example, in oxidation reactions, it targets specific functional groups to form corresponding oxidized products .

Comparison with Similar Compounds

1,1,3-Trimethoxybutane can be compared with similar compounds such as 1,3,3-Trimethoxybutane and 4-Methoxy-2-butanone dimethyl acetal . These compounds share similar structural features but differ in the position of the methoxy groups. The uniqueness of this compound lies in its specific reactivity and applications in various fields. Similar compounds include:

Properties

IUPAC Name

1,1,3-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKZNALRADTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864225
Record name 1,1,3-Trimethoxybutane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-89-3
Record name 1,1,3-Trimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-89-3
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Record name 1,1,3-Trimethoxybutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxybutyraldehyde dimethyl acetal
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Record name 1,1,3-Trimethoxybutane
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Record name 3-Methoxybutyraldehyde dimethyl acetal
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Record name 1,1,3-TRIMETHOXYBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1,1,3-trimethoxybutane as described in the research?

A1: The research paper focuses on the synthesis of 1-alkoxy-1,3-butadienes, specifically using this compound as a starting material. The paper describes a method of pyrolyzing this compound by passing it over a synthetic barium silicate catalyst at various temperatures. This process results in the formation of 1-methoxy-1,3-butadiene with a yield of 80% []. The research delves into the optimization of this process by exploring different catalyst compositions and their effect on the yield of the desired diene.

Q2: How does the composition of the barium silicate catalyst impact the synthesis of 1-methoxy-1,3-butadiene from this compound?

A2: The research investigates the influence of different barium silicate catalyst compositions on the yield of 1-methoxy-1,3-butadiene. While the recommended composition is BaO:5SiO2, the study explores a range from BaO:2SiO2 to BaO:10SiO2. The findings indicate a qualitative effect of the catalyst composition on the yield, highlighting the importance of this factor in the pyrolysis process []. Further research could delve into the specific mechanisms by which different compositions influence the reaction pathway and product formation.

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